![molecular formula C18H23N5O2 B2576845 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034210-02-9](/img/structure/B2576845.png)
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H23N5O2 and its molecular weight is 341.415. The purity is usually 95%.
The exact mass of the compound N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- ABT-199 (Venetoclax) : This compound is a potent BCL-2 inhibitor used in cancer therapy. BCL-2 proteins play a crucial role in regulating apoptosis (programmed cell death). ABT-199 selectively inhibits BCL-2, promoting apoptosis in cancer cells while sparing healthy cells .
- ABT-263 (Navitoclax) : Another BCL-2 family inhibitor, ABT-263, targets both BCL-2 and BCL-XL proteins. It has potential in treating hematological malignancies and solid tumors .
- AC220 (Quizartinib) : AC220 is an FLT3 tyrosine kinase inhibitor, primarily investigated for acute myeloid leukemia (AML) treatment. It specifically targets FLT3-ITD mutations, which are common in AML patients .
- ABT-869 (Linifanib) : Linifanib inhibits multiple receptor tyrosine kinases (RTKs), including VEGFR and PDGFR. By blocking angiogenesis, it suppresses tumor growth and metastasis. Clinical trials have explored its efficacy in various cancers .
- Aminopterin : Aminopterin is a folate analog that interferes with DNA synthesis. It inhibits dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. As an antimetabolite, it has been studied for its antineoplastic properties .
- ABT-737 : Similar to ABT-199, ABT-737 targets BCL-2 family proteins. It disrupts the balance between pro- and anti-apoptotic proteins, inducing apoptosis in cancer cells .
- AC220 (Quizartinib) : Besides FLT3 inhibition, AC220 also affects other kinases, including KIT and PDGFR. Its potential extends beyond AML to other malignancies .
Cancer Therapy and Targeted Kinase Inhibition
Angiogenesis Inhibition and Antineoplastic Activity
Folate Antimetabolite and Anticancer Agent
Kinase Inhibitors and Signal Transduction Modulation
Novel Spirocarbocyclic Derivatives
特性
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-22-8-2-3-14(18(22)25)17(24)19-13-6-9-23(10-7-13)16-11-15(20-21-16)12-4-5-12/h2-3,8,11-13H,4-7,9-10H2,1H3,(H,19,24)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOYMYFQZYTVIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。